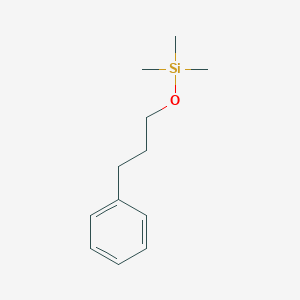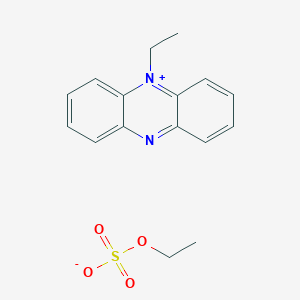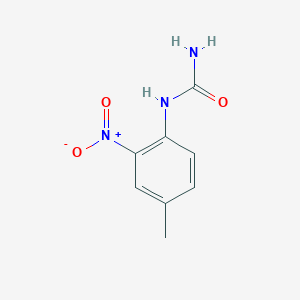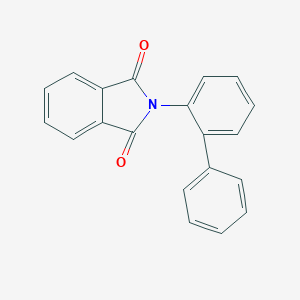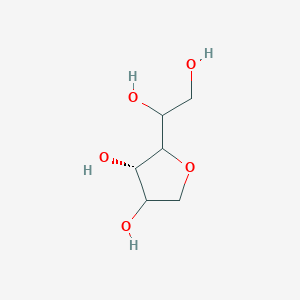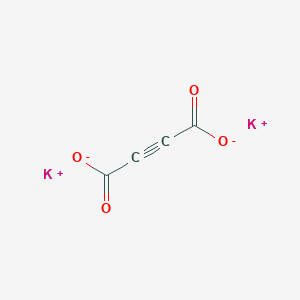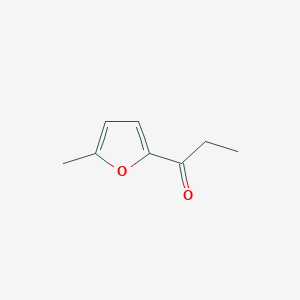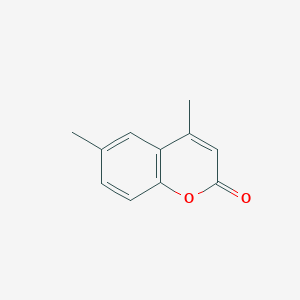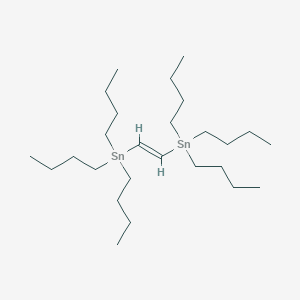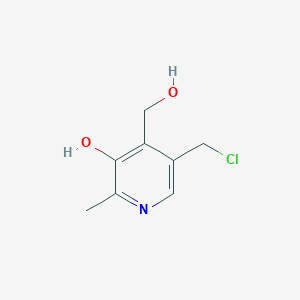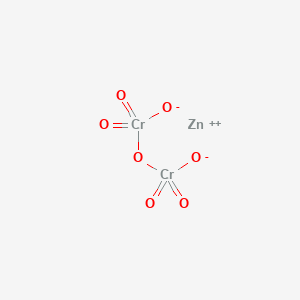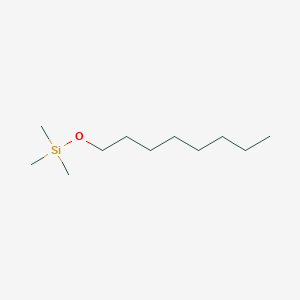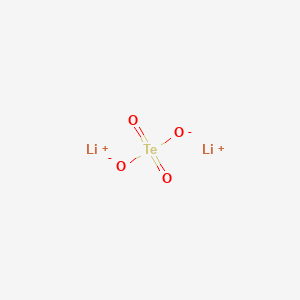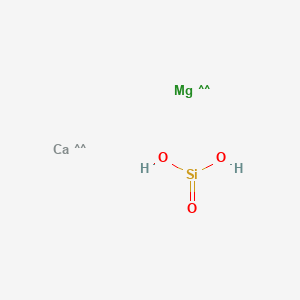
CID 6336617
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CID 6336617 is a monoclinic pyroxene mineral with the chemical formula CaMgSi₂O₆ . It is commonly found in light to dark green colors, but can also appear in blue, brown, colorless, white, grey, and pale violet hues . This compound forms part of the clinopyroxene subgroup and is a significant mineral in both igneous and metamorphic rocks . It is known for its distinct prismatic cleavages and is often found in ultramafic rocks such as kimberlite and peridotite .
Preparation Methods
Synthetic Routes and Reaction Conditions: CID 6336617 can be synthesized through various methods, including the sol-gel technique and solid-state reactions. For instance, diopside powder can be prepared by mixing calcium carbonate (CaCO₃), magnesium oxide (MgO), and silicon dioxide (SiO₂) in specific ratios and heating the mixture at high temperatures . The sol-gel method involves using tartaric acid as a fuel and heating the precursors to eliminate secondary phases, achieving pure diopside at around 850°C .
Industrial Production Methods: In industrial settings, diopside is often produced by combining high-purity oxides of calcium, magnesium, and silicon. The mixture is then subjected to high temperatures to form diopside crystals. This process is crucial for applications in ceramics and biomaterials .
Chemical Reactions Analysis
Types of Reactions: CID 6336617 undergoes various chemical reactions, including hydrothermal alteration and magmatic differentiation. It can react with hydrous solutions of magnesium and chlorine to yield chrysotile (white asbestos) by heating at 600°C for three days . Additionally, diopside can participate in oxidation and reduction reactions, particularly in high-temperature environments.
Common Reagents and Conditions: Common reagents used in reactions involving diopside include magnesium chloride (MgCl₂) and hydrous solutions. High temperatures, often exceeding 600°C, are typically required for these reactions .
Major Products Formed: The major products formed from reactions involving diopside include chrysotile and other forms of asbestos. These products result from the hydrothermal alteration of diopside .
Scientific Research Applications
CID 6336617 has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of other silicate minerals and materials.
Biology and Medicine: this compound-based ceramics are explored for their potential in bone tissue engineering and orthopedic applications. .
Industry: this compound is used in the production of ceramics, glass-ceramics, and as a gemstone.
Mechanism of Action
The mechanism of action of diopside involves its interaction with water and other reactants at the mineral surface. During aqueous dissolution, diopside forms a hydrated or protonated surficial layer, which facilitates the permeation of water into the mineral structure . This process is crucial for the dissolution kinetics of diopside and other silicate minerals.
Comparison with Similar Compounds
CID 6336617 is part of the pyroxene group and shares similarities with other clinopyroxenes such as hedenbergite (CaFeSi₂O₆) and augite. diopside is unique due to its specific composition and crystal structure . Similar compounds include:
Hedenbergite (CaFeSi₂O₆): Similar in structure but contains iron instead of magnesium.
Augite: A solid solution of diopside and hedenbergite with additional elements such as aluminum and sodium.
Enstatite (Mg₂Si₂O₆): An orthopyroxene with a similar structure but different crystal symmetry.
This compound’s unique composition and properties make it distinct from these similar compounds, particularly in its applications in biomaterials and industrial processes.
Properties
CAS No. |
14483-19-3 |
|---|---|
Molecular Formula |
CaH2MgO3Si |
Molecular Weight |
142.48 g/mol |
InChI |
InChI=1S/Ca.Mg.H2O3Si/c;;1-4(2)3/h;;1-2H |
InChI Key |
KQMBEUPSQAQIKF-UHFFFAOYSA-N |
SMILES |
O[Si](=O)O.[Mg].[Ca] |
Canonical SMILES |
O[Si](=O)O.[Mg].[Ca] |
Key on ui other cas no. |
14483-19-3 |
Synonyms |
CaMg(SiO3)2 diopside |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



